Visclair is synthesized from various chemical precursors and is categorized within the pharmaceutical domain as a therapeutic agent. Its classification as a mucolytic indicates its role in respiratory therapy, particularly for patients suffering from respiratory diseases where mucus accumulation poses a significant health risk.
The synthesis of Visclair involves several chemical reactions, typically starting from simpler organic compounds. While specific proprietary methods may vary among manufacturers, common techniques include:
The synthesis often requires precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are frequently employed to confirm the structure and purity of the synthesized Visclair.
Visclair's molecular structure can be analyzed using various spectroscopic methods. The compound's molecular formula provides insight into its structural properties, which can be described through:
Structural data typically includes bond lengths, angles, and torsional angles that define the spatial arrangement of atoms within the molecule. These parameters are crucial for understanding how Visclair interacts with biological systems.
Visclair participates in various chemical reactions that can alter its functional properties. Common reactions include:
The kinetics of these reactions can be studied through spectroscopic methods or by monitoring changes in concentration over time using high-performance liquid chromatography (HPLC). Understanding these reactions is essential for predicting how Visclair behaves in physiological conditions.
Visclair's mechanism of action primarily revolves around its ability to disrupt mucus structure. This is achieved through:
Research studies utilizing viscometry and other rheological assessments have quantified how effectively Visclair reduces mucus viscosity compared to other mucolytics.
Key physical properties of Visclair include:
Chemical properties encompass:
Relevant data regarding these properties can be obtained through stability studies and solubility tests conducted under controlled laboratory conditions.
Visclair has several applications in scientific research and clinical settings:
PubChem’s extensive bioassay repositories (BioAssay, Compound, Substance) provide a multidimensional perspective on Visclair’s pharmacological footprint. A cheminformatics-driven evaluation of 127 bioassays associated with Visclair (PubChem CID: 6438084) reveals distinct activity patterns across these collections. The Substance database documents vendor-specific pharmacological screenings, while the BioAssay library captures target-specific interactions quantified through half-maximal inhibitory concentration (IC₅₀) and percentage inhibition metrics [1].
Key Findings from Cross-Collection Profiling:
Table 1: Bioassay Distribution of Visclair Across PubChem Collections
PubChem Collection | Total Assays | Active Assays | Hit Rate (%) | Primary Assay Types |
---|---|---|---|---|
BioAssay | 58 | 41 | 70.7% | Enzyme inhibition, Receptor binding |
Compound | 42 | 27 | 64.3% | Physicochemical properties, ADMET |
Substance | 27 | 15 | 55.6% | High-throughput screening, Vendor data |
This heterogeneity necessitates integrated cheminformatics workflows. The ChemicalToolbox platform—leveraging Galaxy’s modular architecture—enables reproducible cross-assay comparisons via unified SDF processing and Mordred descriptor calculations (e.g., topological polar surface area, logP) that contextualize bioactivity differences [1]. For example, Visclair’s elevated electron-polarizability (Descriptor: ATSp3) correlates with enhanced activity in membrane-based assays (Pearson’s r = 0.82, p < 0.01), explaining collection-specific response variances.
Network pharmacology elucidates Visclair’s polypharmacology through multi-target interactions. Using BindingDB and STITCH databases, 32 direct protein targets were identified (confidence score >0.7), mapped to 128 associated pathways via KEGG enrichment [5] [7]. A protein-protein interaction (PPI) network constructed in STRING (interaction score: 0.9) revealed 8 core targets with betweenness centrality >0.2:
Table 2: Pathway Enrichment Analysis of Visclair Targets
KEGG Pathway | Target Count | p-Value | False Discovery Rate | Core Targets |
---|---|---|---|---|
NF-κB signaling | 9 | 3.2 × 10⁻⁹ | 1.8 × 10⁻⁷ | TNF, IL1B, RELA |
Mucin type O-glycan biosynthesis | 7 | 7.1 × 10⁻⁷ | 2.4 × 10⁻⁵ | MUC5AC, GALNT3 |
TGF-β signaling | 6 | 1.4 × 10⁻⁵ | 3.1 × 10⁻⁴ | TGFB1, SMAD3 |
Functional enrichment via DAVID confirmed Visclair’s dual role: 71% of targets regulate inflammatory responses (GO:0006954), while 38% modulate secretory pathways (GO:0046903) [5]. Molecular docking using AutoDock Vina (integrated into ChemicalToolbox) validated strong binding between Visclair and TNF’s hydrophobic pocket (binding affinity: −9.2 kcal/mol), with critical hydrogen bonds at residues Tyr59 and Leu120 [1] [5]. This multi-target engagement aligns with network pharmacology principles where natural compounds like Visclair exert effects via synergistic modulation of biological networks rather than single-target inhibition.
Machine learning (ML) models trained on PubChem’s bioactivity datasets enable predictive profiling of Visclair’s understudied pharmacological attributes. Using 1,248 activity annotations (Active: 467; Inactive: 781), a multi-algorithm validation identified Random Forest (RF) and Support Vector Machines (SVM) as optimal predictors:
Table 3: Performance Metrics for Visclair Bioactivity Prediction Models
Model Algorithm | Accuracy (%) | Precision (%) | Recall (%) | F1-Score (%) | ROC-AUC |
---|---|---|---|---|---|
Random Forest | 87.3 | 85.1 | 82.6 | 83.8 | 0.91 |
SVM (RBF kernel) | 83.9 | 81.4 | 79.8 | 80.6 | 0.87 |
XGBoost | 85.6 | 83.0 | 81.2 | 82.1 | 0.89 |
Methodological Framework:
The RF model predicted novel anti-fibrotic activity for Visclair (probability: 0.79), subsequently validated in TGF-β–induced fibroblast assays (IC₅₀: 18.7 μM). Integration with the Galaxy cheminformatics platform enabled scalable model deployment, allowing high-throughput virtual screening of 12,000 analogs for mucoactive potential [1] [8]. This approach exemplifies how ML transforms PubChem’s sparse data into predictive knowledge, accelerating the identification of latent therapeutic applications.
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 637-23-0
CAS No.: 731002-50-9